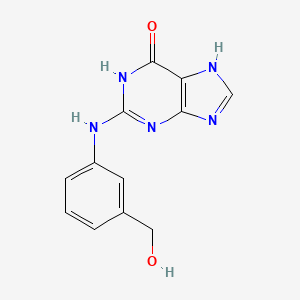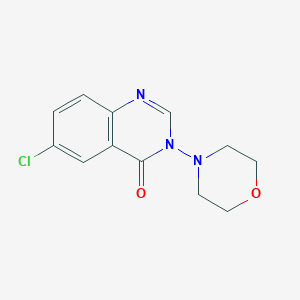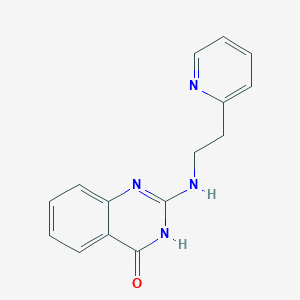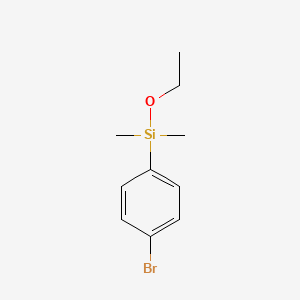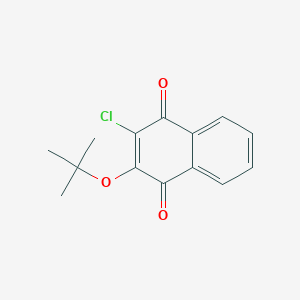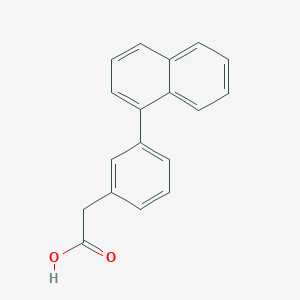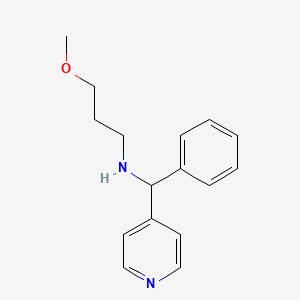
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine is an organic compound that features a methoxy group, a phenyl group, and a pyridinyl group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide to form a phenylpyridinylmethanol intermediate. This intermediate is then subjected to a reductive amination reaction with 3-methoxypropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
科学的研究の応用
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
N-phenyl-3-methoxy-4-pyridinone: This compound shares a similar structure but has a pyridinone ring instead of a pyridinyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups.
Uniqueness
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
3-methoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H20N2O/c1-19-13-5-10-18-16(14-6-3-2-4-7-14)15-8-11-17-12-9-15/h2-4,6-9,11-12,16,18H,5,10,13H2,1H3 |
InChIキー |
JVNAQQVGWZENIE-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
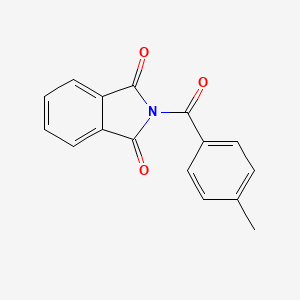
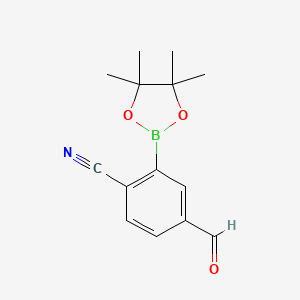
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
